Differential Antiproliferative Potency of Disorazol A1 vs. Disorazol A2 Across Human Cancer Cell Lines
Disorazol A1 consistently exhibits superior cytotoxic potency compared to the closely related natural analog Disorazol A2 across a panel of human cancer cell lines. For instance, in A-431 epidermoid carcinoma cells, the IC50 of Disorazol A1 (1.866 nM) is 2.6-fold lower than that of Disorazol A2 (4.908 nM). More strikingly, in HepG2 hepatocellular carcinoma cells, Disorazol A1 (IC50 = 0.002 nM) is approximately 25-fold more potent than Disorazol A2 (IC50 = 0.051 nM) [1]. This differential activity demonstrates that minor structural variations within the disorazole family lead to substantial differences in antiproliferative efficacy, underscoring the importance of selecting the specific disorazole variant for target potency requirements.
| Evidence Dimension | Antiproliferative activity (IC50 in nM) |
|---|---|
| Target Compound Data | A-431: 1.866 nM; A-549: 0.072 nM; HCT-116: 0.032 nM; HepG2: 0.002 nM; HL-60: 0.058 nM; K-562: 0.074 nM; KB-3.1: 0.025 nM; SW480: 0.030 nM; U-2 OS: 0.038 nM; U-87 MG: 0.072 nM; U-937: 0.293 nM |
| Comparator Or Baseline | Disorazol A2: A-431: 4.908 nM; A-549: 0.408 nM; HCT-116: 0.071 nM; HepG2: 0.051 nM; HL-60: 0.084 nM; K-562: 0.140 nM; KB-3.1: 0.106 nM; SW480: 0.128 nM; U-2 OS: 0.206 nM; U-87 MG: 0.119 nM; U-937: 0.210 nM |
| Quantified Difference | Fold-difference (A2 IC50 / A1 IC50): A-431: 2.6x; A-549: 5.7x; HCT-116: 2.2x; HepG2: 25.5x; HL-60: 1.4x; K-562: 1.9x; KB-3.1: 4.2x; SW480: 4.3x; U-2 OS: 5.4x; U-87 MG: 1.7x; U-937: 0.7x |
| Conditions | MTT assay, 72-hour exposure, human cancer cell lines |
Why This Matters
Researchers requiring maximal potency for low-abundance targets or highly resistant cell populations should prioritize Disorazol A1 over Disorazol A2.
- [1] Table 1: Activity of disorazol A1 and disorazol A2 against human cancer cell lines. Scientific Reports, 2016, 6, 21066. View Source
